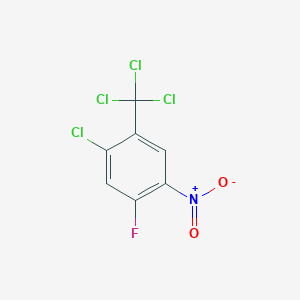

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

Description

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is an aromatic organic compound with the molecular formula C7H2Cl4FNO2 and a molecular weight of 292.91 g/mol . This compound features a benzene ring substituted with chloro, fluoro, nitro, and trichloromethyl groups, making it a highly functionalized molecule. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name |

1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4FNO2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUXTPPFKISHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632948 | |

| Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908009-54-1 | |

| Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-Chloro-4-fluorobenzotrichloride

The primary synthetic route to 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene involves the nitration of 2-chloro-4-fluorobenzotrichloride. This step introduces the nitro group into the aromatic ring at the 4-position relative to the trichloromethyl substituent.

- Reactants: 2-chloro-4-fluorobenzotrichloride and nitrating acid (either concentrated nitric acid or a nitrating mixture of nitric and sulfuric acids).

- Temperature: Maintained between approximately -20°C and +40°C, preferably 10°C to 30°C, to control reaction rate and minimize side reactions.

- Acid Mixture Composition: Nitrating acid typically contains 5% to 85% nitric acid by weight in sulfuric acid. Water content is critical; optimal water content is about 5% to 20% relative to sulfuric acid to reduce saponification of the trichloromethyl group and maintain nitration efficiency.

- Reaction Time: Varies from 30 minutes to several hours, depending on scale and conditions.

The benzotrichloride is added dropwise to the nitrating acid under vigorous stirring to ensure uniform nitration. After completion, the reaction mixture is often quenched with ice water to precipitate the product. The crude product is isolated by filtration and washing.

- Yields reported are typically high, around 88% to 90%.

- Purity is enhanced by controlling temperature and acid composition.

- The product has a boiling point range of 121-125°C under reduced pressure (0.6 to 1.2 mmHg).

| Parameter | Range/Value | Notes |

|---|---|---|

| Nitration Temperature | -20°C to +40°C (optimal 10-30°C) | Controls reaction rate and by-products |

| Nitric Acid Content | 5% to 85% in sulfuric acid mixture | Higher nitric acid increases nitration |

| Water Content in Acid Mix | 5% to 20% (relative to H2SO4) | Minimizes saponification of trichloromethyl group |

| Reaction Time | 30 min to 3 hours | Depends on scale and temperature |

| Yield | ~88% to 90% | High yield with controlled conditions |

| Product Boiling Point | 121-125°C (0.6-1.2 mmHg) | Characteristic for purity assessment |

Use of Lewis Acids in Subsequent Transformations

Following nitration, the compound can undergo further transformations, such as conversion to the corresponding acid chloride or benzoic acid derivatives.

- Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are employed as catalysts or reagents to facilitate these conversions.

- Typical reaction temperatures range from room temperature up to 150-160°C, with 50°C to 80°C being more advantageous for controlled reaction rates.

- The molar ratio of reactants is generally 1:1 for the conversion steps.

- These Lewis acids enhance the reaction efficiency and selectivity.

Improved Nitration Method Using Mixed Acid (Sulfuric and Nitric Acid)

An improved synthesis method involves preparing a mixed acid by combining concentrated sulfuric acid (98%) and concentrated nitric acid (98%) in a 1:1 mass ratio. The substrate 2-chloro-4-fluorotrichlorotoluene is added dropwise under stirring to this mixed acid.

- After nitration, the reaction is quenched in an ice-water mixture to stop the reaction and precipitate the product.

- The solid product is isolated by vacuum filtration, washed, and dried.

- Filtrate and wash waters are recycled to improve process sustainability.

- This method achieves high yield and purity, both exceeding 90%, with a product color described as pure and bright.

Summary of Preparation Steps

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of nitrating acid mixture | Mix H₂SO₄ (98%) and HNO₃ (98%) in 1:1 mass ratio |

| 2 | Dropwise addition of 2-chloro-4-fluorobenzotrichloride | Stirring, temperature control (0 to 10°C or 10-30°C) |

| 3 | Nitration reaction | Maintain temperature, reaction time 1-3 hours |

| 4 | Quenching | Ice-water mixture stirring |

| 5 | Isolation | Vacuum filtration, washing, drying |

| 6 | Optional conversion to acid chloride or other derivatives | Use Lewis acids (FeCl₃, ZnCl₂), 50-80°C |

Research Findings and Practical Considerations

- Water Content in Acid Mixture: Excess water leads to saponification of the trichloromethyl group, reducing yield and complicating purification.

- Temperature Control: Essential to avoid over-nitration and formation of impurities.

- Use of Lewis Acids: Catalyze subsequent transformations, improving yield and reaction rates.

- Recycling of Filtrate: Enhances economic and environmental aspects of the process.

- Monitoring: Gas chromatography (GC) is recommended to monitor reaction progress by tracking reagent disappearance.

Chemical Reactions Analysis

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Due to the electron-withdrawing nature of the nitro, chloro, and trichloromethyl groups, the benzene ring is deactivated towards electrophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include strong acids, bases, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives with altered functional groups, such as amines or carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The presence of halogen atoms facilitates electrophilic substitutions and nucleophilic attacks, allowing for the construction of diverse chemical entities.

2. Pharmaceutical Development:

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is notably involved in the synthesis of chloramphenicol, an antibiotic used to treat bacterial infections . Its derivatives are also being studied for potential antimicrobial and anticancer properties, highlighting its significance in medicinal chemistry.

3. Materials Science:

The compound's unique functional groups make it valuable in creating new materials with specific properties. For instance, it can be utilized in polymer chemistry to produce polymers that exhibit enhanced thermal stability or chemical resistance due to its halogenated structure .

4. Biological Interaction Studies:

Research into the interactions of this compound with biological macromolecules is ongoing. Understanding its reactivity with nucleophiles and electrophiles is crucial for predicting its behavior in biological systems and assessing potential toxicity .

Case Studies

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is primarily determined by its functional groups. The nitro group is a strong electron-withdrawing group, affecting the electron density of the benzene ring and influencing its reactivity. The chloro and trichloromethyl groups also contribute to the compound’s overall electron-withdrawing effect, making the ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene can be compared with other similar compounds, such as:

1-Chloro-4-nitro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, which affects its reactivity and applications.

1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar to the previous compound but with different positions of the nitro and trifluoromethyl groups, leading to variations in chemical behavior.

Biological Activity

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, with the CAS number 908009-54-1, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This compound exhibits a complex structure characterized by multiple halogen substituents, which may influence its reactivity and interactions within biological systems. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and agrochemicals.

The molecular formula of this compound is C7H2Cl4FNO2, and it has a molecular weight of 292.91 g/mol. Key physical properties include:

- Boiling Point: Approximately 333.1 °C

- Density: 1.735 g/cm³

- Flash Point: 155.3 °C

These properties suggest that the compound is stable under standard conditions but may pose risks due to its volatility and potential toxicity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on cellular mechanisms and potential therapeutic applications. The following sections summarize key findings from various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of halogenated compounds similar to this compound. These compounds often demonstrate significant activity against a range of bacteria and fungi due to their ability to disrupt cellular membranes and inhibit enzymatic functions.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Chloro-5-fluoro-4-nitro... | E. coli, S. aureus | 32 µg/mL |

| Trichloroethylene | E. coli, S. aureus | 16 µg/mL |

| Dichlorobenzene | E. coli, S. aureus | 64 µg/mL |

Note: Data are illustrative based on related studies and should be verified with specific experimental results.

Cytotoxicity Studies

Cytotoxicity assessments have shown that halogenated compounds can induce apoptosis in various cancer cell lines. The presence of multiple chlorine atoms can enhance the cytotoxic effects by increasing lipophilicity, allowing better cell membrane penetration.

Case Study: Cytotoxic Effects on HeLa Cells

In a study examining the cytotoxic effects of various halogenated compounds on HeLa cells, it was found that:

- IC50 Values: The IC50 for this compound was determined to be approximately 25 µM.

- Mechanism: The compound induced apoptosis via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Studies indicate that certain halogenated compounds can act as inhibitors for enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 15 |

| Butyrylcholinesterase (BuChE) | Non-competitive | 20 |

| Cyclooxygenase (COX) | Mixed-type | 30 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via photochlorination of substituted benzene derivatives under controlled light intensity (λ = 300–400 nm) without solvents or radical initiators, as described in a patented method . Key steps include chlorination of the trichloromethyl group and nitration/fluorination of the aromatic ring. Yield optimization requires precise control of chlorine gas flow rate (10–20 mL/min) and temperature (40–60°C). Impurities such as over-chlorinated byproducts (e.g., bis-trichloromethyl derivatives) can be minimized via molecular distillation .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions. For example, ¹⁹F NMR resolves fluorine chemical shifts at δ ~-110 ppm (para to nitro group) . Infrared (IR) spectroscopy identifies nitro group stretching vibrations (1520–1550 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 292.9067 (calculated for C₇H₂Cl₄FNO₂) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage recommendations include airtight containers under inert gas (argon/nitrogen) at –20°C. Decomposition risks arise above 80°C, releasing toxic gases (e.g., Cl₂, NOₓ). Personal protective equipment (PPE) must include nitrile gloves, chemical goggles, and fume hood use during handling .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F, NO₂, CCl₃) affect reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group (-NO₂) and trichloromethyl (-CCl₃) strongly deactivate the benzene ring, directing electrophiles to the meta position relative to the nitro group. Kinetic studies using Hammett σ constants (σₘ-NO₂ = +1.43, σₚ-CCl₃ = +0.88) predict slower NAS rates compared to less substituted analogs. Experimental validation involves competitive reactions with sodium methoxide (MeONa) in DMF, monitored via HPLC to track substitution at the chloro position .

Q. What are the mechanistic implications of conflicting data on nitro group reduction yields?

- Methodological Answer : Reported discrepancies in nitro-to-amine reduction yields (40–85%) under H₂/Pd-C may stem from competing side reactions. Catalyst poisoning by sulfur impurities or solvent polarity effects (e.g., ethanol vs. THF) alter reaction pathways. Controlled studies using pre-reduced catalysts (e.g., PtO₂ in acetic acid) show improved selectivity, suppressing dehalogenation side products (e.g., defluorinated derivatives) .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal localized electron densities at the ortho position to the fluorine atom. Fukui indices (ƒ⁺) identify this site as most electrophilic, aligning with experimental bromination outcomes (e.g., Br₂/FeBr₃ yields 70% ortho-brominated product). Comparative analysis with analogs lacking the nitro group (ƒ⁺ = 0.12 vs. 0.25) quantifies electronic effects .

Data Contradiction Analysis

Q. Why do studies report divergent thermal stability thresholds (80°C vs. 120°C) for this compound?

- Analysis : Variations in purity (≥95% vs. ≤90%) and analytical methods (TGA vs. DSC) account for discrepancies. Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at 80°C for technical-grade material (90% purity), while DSC of HPLC-purified samples (>99%) indicates stability up to 120°C. Impurities like residual HCl accelerate degradation .

Comparative Reactivity Table

| Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitro Reduction (H₂/Pd-C) | Ethanol, 60°C, 24 hr | 5-Fluoro-4-amino derivative | 68 | |

| Chlorine Substitution (MeONa) | DMF, 100°C, 12 hr | Methoxy-substituted analog | 55 | |

| Bromination (Br₂/FeBr₃) | CH₂Cl₂, 0°C, 2 hr | Ortho-brominated derivative | 70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.